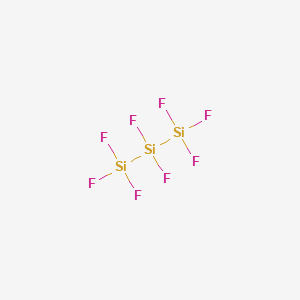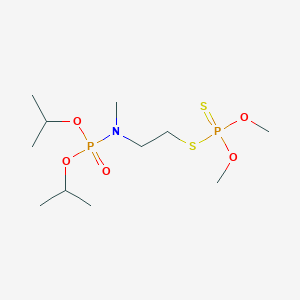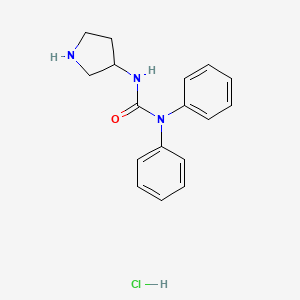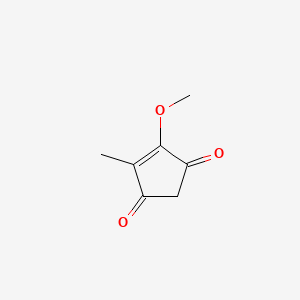
Benzene--tribromomethane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene–tribromomethane (1/1) is a compound formed by the combination of benzene and tribromomethane in a 1:1 ratio. Benzene is a well-known aromatic hydrocarbon with the chemical formula C₆H₆, while tribromomethane, also known as bromoform, has the chemical formula CHBr₃. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzene–tribromomethane (1/1) involves the reaction of benzene with tribromomethane under specific conditions. One common method is to mix benzene and tribromomethane in the presence of a catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). The reaction is typically carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of benzene–tribromomethane (1/1) can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Benzene–tribromomethane (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, where one or more hydrogen atoms are replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction Reactions: Reduction of benzene–tribromomethane (1/1) can lead to the formation of less brominated compounds or the complete removal of bromine atoms.
Common Reagents and Conditions:
Halogenation: Benzene–tribromomethane (1/1) reacts with halogens in the presence of catalysts such as iron(III) bromide or aluminum chloride.
Nitration: The compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Major Products Formed:
Halogenated Derivatives: Substitution reactions with halogens result in the formation of halogenated benzene derivatives.
Nitro Compounds: Nitration reactions produce nitrobenzene derivatives.
Oxidized Products: Oxidation reactions yield various oxidized compounds depending on the reaction conditions.
Scientific Research Applications
Benzene–tribromomethane (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: It is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research on benzene–tribromomethane (1/1) includes its potential use in drug development and as a model compound for studying the interactions of halogenated compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of benzene–tribromomethane (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The presence of bromine atoms in the molecule enhances its reactivity and ability to form covalent bonds with biological targets. This property makes it a valuable tool for studying the mechanisms of action of halogenated compounds.
Comparison with Similar Compounds
Benzene: A simple aromatic hydrocarbon with the formula C₆H₆.
Tribromomethane (Bromoform): A halogenated methane derivative with the formula CHBr₃.
Chlorobenzene: A halogenated benzene derivative with the formula C₆H₅Cl.
Nitrobenzene: A nitrated benzene derivative with the formula C₆H₅NO₂.
Comparison: Benzene–tribromomethane (1/1) is unique due to the presence of both benzene and tribromomethane moieties in a single molecule This combination imparts distinct chemical and physical properties to the compound, making it different from its individual components and other similar compounds
Properties
CAS No. |
22917-02-8 |
|---|---|
Molecular Formula |
C7H7Br3 |
Molecular Weight |
330.84 g/mol |
IUPAC Name |
benzene;bromoform |
InChI |
InChI=1S/C6H6.CHBr3/c1-2-4-6-5-3-1;2-1(3)4/h1-6H;1H |
InChI Key |
KUZPBXLLTIPSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


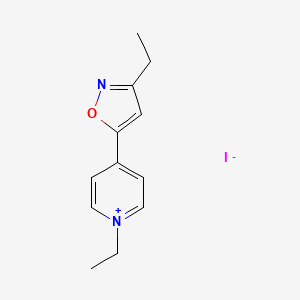
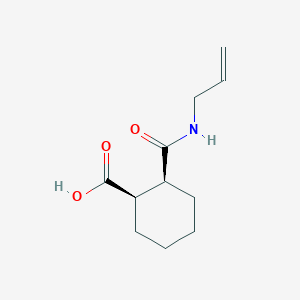
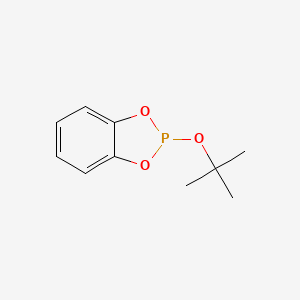
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)

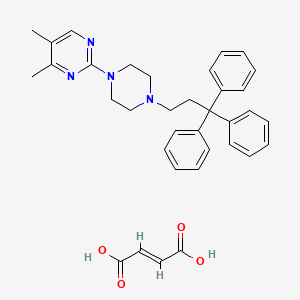
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
